An In-depth Technical Guide to the Chemical Properties and Applications of (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol, a branched-chain pentofuranose...
(3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol, a branched-chain pentofuranose also known as 2-C-hydroxymethyl-D-ribofuranose or D-hamamelose, is a fascinating and synthetically versatile carbohydrate. Its unique stereochemistry and the presence of a hydroxymethyl group at the anomeric center bestow upon it distinct chemical properties and a significant role as a chiral building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and explores its applications in drug discovery and development, with a particular focus on its incorporation into bioactive natural products and antiviral nucleoside analogs.
Introduction: The Significance of a Branched-Chain Furanose
Carbohydrates, or saccharides, are fundamental to a vast array of biological processes. While simple linear and cyclic sugars are ubiquitous, branched-chain monosaccharides represent a unique class of carbohydrates with significant biological and medicinal implications. (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol, a key member of this family, deviates from the typical aldopentose structure by featuring a hydroxymethyl substituent at the C-2 position. This structural feature introduces a quaternary stereocenter, influencing its conformational preferences and reactivity.
This guide will delve into the core chemical properties of this intriguing molecule, providing a foundation for its application in complex organic synthesis and drug design. We will explore its synthesis from readily available starting materials, its characteristic reactivity, and its role as a key component of natural products such as hamamelitannin, which exhibits a range of biological activities including antioxidant and anti-inflammatory properties.[1][2] Furthermore, its use as a scaffold for the synthesis of modified nucleosides with potential antiviral activity will be a central focus.[3][4]
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol. However, it is more commonly referred to in the literature by its trivial names, 2-C-hydroxymethyl-D-ribofuranose or D-hamamelose.[5]
Structure and Stereochemistry:
The tetrahydrofuran ring forms the core of the molecule, with hydroxyl groups at positions 3 and 4 in a trans configuration. The hydroxymethyl group at C-2 is crucial to its identity as a branched-chain sugar.
Caption: 2D representation of (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol is essential for its handling, purification, and characterization.
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the connectivity and stereochemistry of the molecule. Due to the presence of multiple hydroxyl groups and the furanose ring's flexibility, NMR spectra can be complex. The chemical shifts and coupling constants are sensitive to the solvent and temperature.
¹H NMR (400 MHz, CD₃OD): The anomeric proton (H-1) signal is a key diagnostic peak. The protons of the hydroxymethyl group and the ring protons will exhibit complex splitting patterns. A representative spectrum would show signals in the range of δ 3.5-5.5 ppm.[1]
¹³C NMR (100 MHz, CD₃OD): The spectrum will show five distinct carbon signals. The anomeric carbon (C-2) will appear in the downfield region (around δ 100-110 ppm), while the other carbons will resonate in the δ 60-85 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-O stretching vibrations will be observed in the 1000-1200 cm⁻¹ region, and C-H stretching of the alkyl groups will appear around 2850-3000 cm⁻¹.[6][7][8][9]
Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques for determining the molecular weight. The mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
Synthesis and Purification
The synthesis of (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol can be achieved through several routes, often starting from readily available monosaccharides like D-ribose or D-arabinose.
Synthetic Pathway from D-Ribose:
A common and efficient method involves the base-catalyzed addition of formaldehyde to a protected D-ribose derivative.[10]
Application Note: Stereoselective Synthesis of 1'-Hydroxymethyl Nucleoside Analogues from D-Adonose
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic causality, and protocol optimization for 1'-branched nucleosides.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Synthetic methodologies, mechanistic causality, and protocol optimization for 1'-branched nucleosides.
Introduction & Scientific Rationale
The development of nucleoside analogues is a cornerstone of modern antiviral and antineoplastic pharmacology. However, a primary limitation of standard nucleoside therapeutics is their rapid in vivo degradation by enzymes such as Purine Nucleoside Phosphorylase (PNP)[1]. These enzymes cleave the N-glycosidic bond via an oxocarbenium transition state, rendering the drug inactive.
To circumvent this metabolic liability, synthetic chemists have turned to 1'-branched nucleoside analogues . By introducing steric bulk directly at the anomeric center (the 1'-position of the nucleoside), the molecule becomes highly resistant to phosphorolytic cleavage.
D-Adonose (systematically known as D-Ribulose, CAS 488-84-6)[2] serves as an ideal, albeit rare, chiral pool precursor for these molecules. As a 2-ketopentose[3], D-Adonose naturally cyclizes to form a furanose ring where the anomeric center is located at C2, leaving the C1 hydroxymethyl group as an exocyclic branch. When a nucleobase is stereoselectively coupled to this quaternary C2 anomeric center, the resulting architecture is a 1'-hydroxymethyl nucleoside analogue.
Mechanistic Principles of Stereoselective Glycosylation
The synthesis of nucleosides from a ketopentose presents a unique stereochemical challenge: the anomeric center is highly sterically hindered, and controlling the facial selectivity of the incoming nucleobase requires precise mechanistic orchestration.
Furanose Ring Closure and Protection
The first phase of the synthesis involves the global peracylation of D-Adonose. Treatment with benzoyl chloride in pyridine drives the thermodynamic cyclization of the open-chain ketose into 1,3,4,5-tetra-O-benzoyl-D-ribulofuranose . The choice of benzoyl (Bz) protecting groups over benzyl (Bn) ethers is not merely for stability; the ester carbonyl at the C3 position is mechanistically strictly required to direct the subsequent glycosylation.
The Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction)
The coupling of the peracylated sugar with a nucleobase is achieved via the Vorbrüggen glycosylation[4]. This reaction relies on the activation of the sugar donor by a strong Lewis acid (typically Trimethylsilyl trifluoromethanesulfonate, TMSOTf) and the use of a transiently silylated nucleobase.
Causality of Stereocontrol:
Oxocarbenium Formation: TMSOTf promotes the departure of the C2-benzoate leaving group, generating a highly reactive, tertiary oxocarbenium ion at the anomeric center.
Neighboring Group Participation (NGP): The adjacent C3-benzoate group rapidly attacks the C2 carbocation from the
α
-face, forming a rigid, bicyclic acoxonium ion intermediate.
Stereoselective Attack: Because the
α
-face is completely shielded by the acoxonium ring, the incoming silylated nucleobase is forced to attack exclusively from the
β
-face. This kinetic control ensures the formation of the biologically relevant
β
-anomer.
Solvent Effect (The Nitrilium Ion): Utilizing anhydrous acetonitrile (MeCN) as the solvent further enhances
β
-selectivity. MeCN can trap the oxocarbenium ion to form an
α
-nitrilium intermediate, which acts as an additional directing group favoring
β
-face attack.
Caption: Mechanistic pathway of the Vorbrüggen glycosylation highlighting neighboring group participation.
Experimental Workflows & Protocols
The following protocols outline the complete synthetic pipeline from D-Adonose to a fully deprotected 1'-branched pyrimidine nucleoside (e.g., 1'-hydroxymethyl uridine).
Caption: Workflow for the stereoselective synthesis of 1'-branched nucleosides from D-Adonose.
Protocol 1: Synthesis of the Universal Donor (1,3,4,5-Tetra-O-benzoyl-D-ribulofuranose)
Self-Validation Check: The reaction progress can be monitored by TLC (Hexanes:EtOAc 3:1). The highly polar starting material (
Rf≈0.0
) will convert to a fast-moving spot (
Rf≈0.6
).
Preparation: Suspend D-Adonose (10.0 mmol) in anhydrous pyridine (30 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
Acylation: Add benzoyl chloride (50.0 mmol, 5.0 eq) dropwise over 30 minutes via a syringe pump to control the exothermic reaction.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold water. Extract the aqueous layer with dichloromethane (DCM) (
3×50
mL).
Washing: Wash the combined organic layers with cold 1M HCl (to remove residual pyridine), saturated aqueous
NaHCO3
, and brine.
Purification: Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 10% to 20% EtOAc in hexanes) to yield the perbenzoylated donor as a viscous syrup.
Protocol 2: Silylation of the Nucleobase
Critical Insight: Complete exclusion of moisture is mandatory. Trace water will prematurely hydrolyze the silylated base back to the insoluble natural nucleobase, halting the subsequent coupling step.
Suspension: In a flame-dried Schlenk flask under argon, suspend uracil (12.0 mmol, 1.2 eq relative to sugar donor) in hexamethyldisilazane (HMDS, 20 mL).
Catalysis: Add a catalytic amount of ammonium sulfate (
(NH4)2SO4
, 0.5 mmol).
Reflux: Heat the mixture to reflux (approx. 120 °C). Self-Validation: The reaction is complete when the opaque white suspension transitions into a completely clear, homogenous solution (typically 2–3 hours).
Isolation: Evaporate the excess HMDS under high vacuum to yield 2,4-bis(trimethylsilyl)uracil as a moisture-sensitive oil. Use immediately in Protocol 3.
Dissolution: Dissolve the freshly prepared silylated uracil and the perbenzoylated D-ribulofuranose donor (10.0 mmol) in anhydrous acetonitrile (40 mL) under argon.
Activation: Cool the solution to 0 °C. Add TMSOTf (12.0 mmol, 1.2 eq) dropwise.
Coupling: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours.
Quenching: Quench the Lewis acid by adding 10 mL of saturated aqueous
NaHCO3
. Stir vigorously for 15 minutes.
Extraction & Purification: Extract with ethyl acetate (
3×50
mL). Wash with brine, dry over
Na2SO4
, and concentrate. Purify via flash chromatography (DCM:MeOH 98:2) to isolate the pure
β
-anomer of the protected 1'-hydroxymethyl nucleoside.
Protocol 4: Global Deprotection (Zemplén Transesterification)
Transesterification: Dissolve the protected nucleoside (5.0 mmol) in anhydrous methanol (25 mL). Add 0.5 M sodium methoxide in methanol (1.0 mL) to achieve a catalytic pH of ~10.
Reaction: Stir at room temperature for 4 hours. Self-Validation: TLC (DCM:MeOH 9:1) should show complete disappearance of the starting material and the appearance of a highly polar product spot.
Neutralization: Add Dowex 50WX8 (
H+
form) strongly acidic cation exchange resin until the pH reaches 7.0.
Isolation: Filter off the resin, wash with methanol, and concentrate the filtrate. Lyophilize from water to obtain the pure 1'-hydroxymethyl uridine analogue as a white powder.
Data Presentation: Optimization of Glycosylation Parameters
The choice of Lewis acid and temperature profoundly impacts the yield and
β:α
stereoselectivity of the Vorbrüggen glycosylation. Elevated temperatures often lead to thermodynamic equilibration, eroding the kinetic
β
-selectivity provided by neighboring group participation.
Table 1: Optimization of Vorbrüggen Glycosylation Conditions for 1'-Hydroxymethyl Uridine
Slower activation; minor ring-opening side reactions.
BF
3
·OEt
2
2.0
MeCN
RT
12
45
60:40
Weak activation of the sterically hindered quaternary C2 center.
Note: Yields refer to isolated yields after silica gel chromatography. Anomeric ratios were determined by
1
H-NMR integration of the C1'-hydroxymethyl protons.
References
Cayman Chemical.D-Ribulose (D-Adonose, CAS Number: 488-84-6).
ResearchGate.Concise synthesis of enantiopure erythro-saccharinic acid lactone...
UniProt.Purine nucleoside phosphorylase - Homo sapiens (Human).
Application Note: Advanced Lewis Acid Catalysis for Stereoselective Furanoside Synthesis
Executive Summary Furanosides are ubiquitous structural motifs in biology and pharmacology, serving as the backbone of nucleic acids, critical components of bacterial cell walls (such as the arabinogalactan network in My...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Furanosides are ubiquitous structural motifs in biology and pharmacology, serving as the backbone of nucleic acids, critical components of bacterial cell walls (such as the arabinogalactan network in Mycobacterium tuberculosis), and key pharmacophores in numerous antiviral and anticancer therapeutics. Despite their significance, the chemical synthesis of furanosides—termed furanosylation—remains a formidable challenge. Unlike the relatively rigid six-membered pyranosides, the five-membered furanose ring is highly conformationally flexible, making stereochemical control at the anomeric center inherently unpredictable.
This application note details the mechanistic principles and optimized protocols for utilizing Lewis acid catalysis to achieve high-yielding, stereoselective furanosylation. By precisely tuning the Lewis acidity, solvent environment, and donor chemistry, researchers can reliably direct the stereochemical outcome of the glycosylation event to access both challenging 1,2-cis and classical 1,2-trans linkages.
Mechanistic Principles of Lewis Acid Activation
The fundamental mechanism of Lewis acid-catalyzed furanosylation relies on the electrophilic activation of an anomeric leaving group. The causality of stereocontrol is governed by the interplay between the catalyst, the donor's protecting groups, and the reaction temperature.
Anomeric Activation and the Oxocarbenium Intermediate
Classical Lewis acids, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·Et₂O), act by coordinating to the leaving group (e.g., 1 or thioglycosides)[1]. This coordination weakens the C1–X bond, prompting its departure and generating a highly reactive, electrophilic oxocarbenium ion intermediate. The stability and conformation of this intermediate dictate the subsequent nucleophilic attack.
Directing Stereochemistry: NGP vs. Catalyst Control
The stereochemical trajectory of the incoming glycosyl acceptor is dictated by two primary forces:
Neighboring Group Participation (NGP): If a participating protecting group (such as an ester) is present at the C2 position, it will rapidly trap the oxocarbenium ion to form a bicyclic dioxolanium intermediate. The incoming nucleophile is sterically forced to attack from the opposite face, reliably yielding 1,2-trans furanosides[1]. Environmentally benign first-row transition metals, such as 2, have recently been optimized to catalyze these 1,2-trans glycosylations with excellent efficiency[2].
Catalyst-Directed Stereocontrol (1,2-cis linkages): Synthesizing 1,2-cis furanosides is significantly more challenging because NGP cannot be utilized. Recent breakthroughs employ transition metal Lewis acids to override inherent thermodynamic preferences. For instance, earth-abundant 3 can activate enynal-derived furanosyl donors, utilizing unique chelation between the C2-oxygen and the incoming alkoxide to force a 1,2-cis addition[3]. Similarly,4 have been deployed to achieve highly stereoselective 1,3-cis-1,4-trans functionalized furanoside systems[4].
Reaction Workflow
Workflow of Lewis acid-catalyzed stereoselective furanosylation.
Quantitative Comparison of Catalytic Systems
The choice of Lewis acid directly dictates the stereochemical outcome and substrate compatibility. The table below summarizes validated catalytic systems for furanoside synthesis.
Objective: Synthesize a stereodefined 1,2-trans furanoside using a trichloroacetimidate donor.
As a self-validating system, this protocol incorporates strict kinetic controls and in-process analytical checkpoints to ensure the integrity of the highly sensitive oxocarbenium intermediate.
Phase 1: Azeotropic Drying and Assembly
Causality: Trace water acts as a potent competing nucleophile. If present, it will rapidly trap the oxocarbenium ion to form a hemiacetal, drastically reducing the yield of the desired furanoside.
Co-evaporation: Transfer the furanosyl donor (1.0 equiv, typically 0.1 mmol) and the glycosyl acceptor (1.2 equiv) to a flame-dried Schlenk flask. Co-evaporate the mixture with anhydrous toluene (3 × 2 mL) under a high vacuum to remove trace azeotropic water.
Desiccation: Add freshly activated 4Å molecular sieves (AW-300, 100 mg/mmol) to the flask. Purge the flask with ultra-high purity Argon for 15 minutes.
Solvation: Dissolve the mixture in anhydrous Dichloromethane (CH₂Cl₂, 0.05 M). Stir the suspension at room temperature for 30 minutes to allow the sieves to scavenge any residual moisture.
Phase 2: Cryogenic Lewis Acid Activation
Causality: Low temperatures stabilize the highly reactive oxocarbenium ion, suppressing non-specific degradation pathways and allowing kinetic control over the stereoselective attack.
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Catalyst Addition: Dilute TMSOTf (0.1 to 0.2 equiv) in 0.5 mL of anhydrous CH₂Cl₂. Add this solution dropwise down the side of the flask.
Critical Insight: Dropwise addition prevents localized exothermic hotspots that can cause donor decomposition or thermodynamic equilibration of the intermediate.
Monitoring (Self-Validation): After 30 minutes, extract a 5 µL aliquot and quench it immediately in a micro-tube containing 10 µL of Et₃N in hexanes. Spot on a silica gel TLC plate. Develop the plate and stain with p-anisaldehyde. The furanoside product will typically stain a distinct color (often deep blue or purple) compared to the unreacted donor (often brown/black).
Phase 3: Kinetic Quenching and Isolation
Causality: The Lewis acid must be completely neutralized while the system is still under kinetic control. Warming an unquenched reaction allows reversible cleavage of the glycosidic bond, scrambling the stereocenter to the thermodynamically favored anomer.
Quenching: Once TLC indicates complete consumption of the donor, add Triethylamine (Et₃N, 2.0 equiv relative to TMSOTf) directly to the reaction mixture at -78 °C. Stir for 5 minutes.
Warming: Remove the cooling bath and allow the quenched mixture to warm to room temperature.
Filtration: Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with additional CH₂Cl₂.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude furanoside.
Phase 4: Self-Validation and Analytical Confirmation
Purification: Purify the crude product via flash column chromatography (typically a gradient of EtOAc in Hexanes pre-treated with 1% Et₃N to prevent acid-catalyzed degradation on the silica).
NMR Confirmation: Validate the stereochemistry using ¹H NMR. In furanose systems, the coupling constant (
J1,2
) of the anomeric proton is diagnostic:
J1,2
is typically ~0–2 Hz for 1,2-trans isomers, and ~3–4 Hz for 1,2-cis isomers, though 2D NOESY experiments should be used as definitive confirmation due to the ring's flexibility.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction
Furanosylated products—molecules containing five-membered sugar rings such as galactofuranose (Galf) and arabinofuranose (Araf)—are ubiquitous in microbial cell walls (e.g., Mycobacterium tuberculosis) and serve as critical scaffolds for nucleoside-based therapeutics. Unlike their six-membered pyranose counterparts, furanosides are thermodynamically disfavored and exhibit pronounced chemical instability. Consequently, the isolation and purification of furanosylated intermediates, nucleotides (e.g., UDP-Galf), and polysaccharides demand highly specialized chromatographic techniques to prevent hydrolysis, anomerization, or structural degradation.
Mechanistic Causality: The Instability of the Furanose Ring
The fundamental challenge in purifying furanosylated compounds stems from the inherent ring strain of the five-membered oxolane system. Understanding the mechanisms of their degradation is critical for selecting the correct purification strategy.
Acid-Catalyzed Hydrolysis & Anomerization: The anomeric bond in furanosides is significantly more labile than in pyranosides. During normal phase chromatography, the weakly acidic silanol groups on standard silica gel can protonate the exocyclic oxygen, triggering the formation of furanosyl oxocarbenium ions. These highly reactive intermediates are stabilized by dynamic equilibria with bridged oxonium ions, leading to rapid anomerization (α/β stereochemical scrambling) or complete hydrolysis[1].
Cyclic Phosphate Formation in Nucleotides: In the case of UDP-furanoses, the proximity of the 2'-hydroxyl group to the anomeric phosphate creates a severe structural vulnerability. Under slightly acidic or unbuffered conditions, the 2'-OH can nucleophilically attack the adjacent phosphate, degrading the valuable UDP-furanose into a furanosyl-1,2-cyclic phosphate and UMP[2].
Strategic Purification Workflows
To circumvent these degradation pathways, purification strategies must be meticulously tailored to the polarity and structural class of the furanosylated product.
Deactivated Normal Phase Chromatography: For protected furanosyl donors and intermediates (e.g., thioglycosides), standard silica must be deactivated. Pre-treating the silica gel with triethylamine (Et3N) neutralizes the acidic silanol sites, preserving the stereochemical integrity of the anomeric center during flash chromatography[3].
pH-Controlled RP-HPLC: For polar sugar nucleotides (e.g., UDP-Araf, UDP-Galf), reverse-phase HPLC is the method of choice. However, standard acidic modifiers (like TFA or formic acid) are strictly contraindicated. Instead, Triethylammonium bicarbonate (TEAB) buffer adjusted precisely to pH 8.0 is utilized to maintain the stability of the pyrophosphate linkage and prevent cyclic phosphate formation[2].
Ion Exchange (IEX) & Size Exclusion Chromatography (SEC): For macromolecular furanosylated polysaccharides (e.g., fungal exopolysaccharides), anion-exchange chromatography (e.g., Q Sepharose Fast Flow) effectively separates polymers based on charge density, followed by SEC (e.g., Bio-Gel P4) for size-based resolution[4]. Deprotected small furanosides can also be desalted and purified using Sep-Pak C-18 solid-phase extraction cartridges[5].
Purification Workflow Visualization
Furanosylated product purification workflow based on molecular properties.
Quantitative Data: Chromatographic Parameters
The following table summarizes the optimized chromatographic parameters required to isolate various classes of furanosylated products successfully.
Target Compound Class
Recommended Technique
Stationary Phase
Mobile Phase / Eluent
Critical Parameter & Causality
Protected Furanosyl Donors
Deactivated Normal Phase
Silica Gel (60 Å, 230-400 mesh)
Hexane/EtOAc + 1-2% Et3N
Silanol Neutralization: Et3N prevents acid-catalyzed anomerization and hydrolysis[3].
UDP-Furanoses (e.g., UDP-Galf)
RP-HPLC
C18 (5 µm, 100 Å)
10 mM TEAB (pH 8.0) / MeCN
pH Control: pH 8.0 prevents degradation into furanosyl-1,2-cyclic phosphate[2].
Deprotected Furanosides
Solid-Phase Extraction
Sep-Pak C-18 Cartridge
H2O to MeOH step gradient
Desalting: Removes salts post-deprotection prior to sensitive biological assays[5].
Furanosylated Polysaccharides
Ion Exchange (IEX)
Q Sepharose Fast Flow
H2O with NaCl gradient (0.1–0.35 M)
Charge Density: Resolves complex exopolysaccharides without structural damage[4].
Validated Experimental Protocols
Protocol 1: Purification of Acid-Sensitive Furanosyl Donors via Deactivated Silica Gel
Objective: Isolate protected furanosyl donors (e.g., thioglycosides or trichloroacetimidates) without inducing anomeric scrambling or hydrolysis.
Step-by-Step Methodology:
Column Preparation & Deactivation: Slurry the silica gel in a solvent mixture of Hexane/EtOAc containing 2% (v/v) Triethylamine (Et3N).
Causality: The basic amine binds to and neutralizes the acidic silanol (Si-OH) groups on the silica surface, which would otherwise act as a Brønsted acid catalyst for furanoside hydrolysis[3].
Equilibration: Pack the column and flush with at least 3 column volumes (CV) of the Et3N-treated solvent. Follow this by flushing with 2 CV of the initial mobile phase (without Et3N) to remove excess free amine, leaving only the surface-bound Et3N.
Sample Loading: Dissolve the crude furanosylation reaction mixture in a minimum volume of the initial mobile phase. Apply evenly to the top of the silica bed.
Elution: Elute using a gentle step gradient of Hexane to EtOAc.
Self-Validating Check: Spot fractions on TLC plates that have been pre-treated with Et3N vapor. Develop and stain using p-anisaldehyde. Pool fractions containing the pure anomer and concentrate under reduced pressure at <30 °C to minimize thermal degradation.
Buffer Preparation (Critical Step): Prepare a 10 mM TEAB aqueous solution. Adjust the pH strictly to 8.0 using dilute acetic acid or additional triethylamine.
Causality: UDP-furanoses are highly susceptible to intramolecular nucleophilic attack by the 2'-OH on the phosphate group under acidic conditions. Maintaining pH 8.0 actively suppresses this degradation pathway[2].
System Equilibration: Equilibrate the preparative C18 column with 100% TEAB buffer (pH 8.0) at a flow rate appropriate for the column dimensions (e.g., 4 mL/min for a semi-prep column).
Sample Injection: Dissolve the crude coupling mixture (containing the furanosyl-1-phosphate and UMP derivatives) in the TEAB buffer. Filter through a 0.22 µm PTFE syringe filter to protect the column.
Gradient Elution: Run a shallow gradient from 0% to 15% Acetonitrile (MeCN) over 30 minutes. UDP-furanoses typically elute before unreacted protected precursors due to their high polarity.
Fraction Collection & Lyophilization: Collect peaks monitored at 254 nm (uridine absorbance). Immediately freeze the pooled fractions in liquid nitrogen and lyophilize to prevent aqueous degradation over time.
Self-Validating Check: Re-dissolve a small aliquot of the lyophilized powder in D2O and confirm the structural integrity via 31P-NMR. The presence of the characteristic pyrophosphate doublet of doublets confirms success, while the absence of a cyclic phosphate singlet validates the pH-controlled purification.
References
Source: nih.
Title: Efficient Synthesis of UDP-Furanoses via 4,5-Dicyanoimidazole(DCI)
Glycosylation Technical Support Center: Troubleshooting Tetrahydrofuran (THF) Systems
Welcome to the Glycosylation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific, yet notoriously challenging, environment of tetrahydrofuran (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Glycosylation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific, yet notoriously challenging, environment of tetrahydrofuran (THF)-based glycosylations.
While solvents like dichloromethane (DCM) and acetonitrile (MeCN) dominate routine synthesis, ethereal solvents like THF are highly valued for their unique stereodirecting properties. By coordinating with the oxocarbenium ion, THF forms an equatorially oriented oxonium intermediate that typically forces the incoming acceptor to attack from the axial face, favoring 1,2-cis (
α
) glycosides[1]. However, this same coordination makes THF highly susceptible to destructive side reactions.
Below, we break down the causality behind these failures, provide a self-validating protocol to bypass them, and answer the most frequent troubleshooting questions.
Part 1: Troubleshooting Common THF Side Reactions (FAQs)
Q1: I am seeing a mass corresponding to "Donor + 72 Da" (or multiples thereof) in my LC-MS. What is this side product?
Root Cause (The Causality): You are observing THF solvent incorporation via ring-opening .
When the highly electrophilic oxocarbenium ion is trapped by THF, the resulting glycosyl-THF oxonium intermediate contains a positively charged oxygen atom. This draws electron density away from the adjacent carbons on the THF ring, making them highly electrophilic. If your glycosyl acceptor is sterically hindered or poorly nucleophilic, an alternative nucleophile (such as a halide counterion or the acceptor itself) will attack the
α
-carbon of the THF ring instead of the anomeric center. This cleaves the THF ring, forming a 4-substituted butyl glycoside adduct (+72 Da for the incorporated
C4H8O
unit)[2].
Resolution:
Lower the temperature: Reduce the reaction temperature to -50 °C. This lowers the kinetic energy of the system, preventing the intermediate from overcoming the activation energy barrier required for THF ring cleavage.
Change the Promoter: Avoid harsh Lewis acids (e.g., high concentrations of TMSOTf or Tf
2
O). Switch to milder, synergistic systems like BF
3
·Et
2
O[2].
Q2: My reaction mixture turned highly viscous, and the yield of my glycoside is near zero. What happened?
Root Cause:Cationic polymerization of THF.
Strong promoters can initiate a cascade reaction. If a second THF molecule attacks the activated glycosyl-THF oxonium intermediate (instead of your acceptor), it triggers a chain reaction of cationic ring-opening polymerization[3]. This rapidly consumes the solvent, creating polytetrahydrofuran (pTHF) and trapping your precious donor in a polymeric matrix.
Resolution:
Strictly control the stoichiometry of your Lewis acid (use catalytic amounts, e.g., 0.1 – 0.4 eq).
Ensure your reaction is strictly anhydrous; trace water can selectively promote undesired
SN1
pathways and exacerbate side reactions[4].
Q3: My THF-mediated glycosylation was supposed to be
α
-selective, but I am getting a mixture or predominantly
β
-glycosides. Why?
Root Cause: Stereoselectivity in THF is highly dynamic. While the "ether effect" generally dictates
α
-selectivity at warmer temperatures[1], recent breakthroughs have demonstrated that at low temperatures (e.g., -50 °C), the specific combination of THF and BF
3
·Et
2
O exhibits a strong synergistic β
-directing effect[2]. Furthermore, if your donor possesses a participating protecting group (like an ester) at the C-2 position, neighboring group participation will entirely override the solvent effect, forcing a 1,2-trans (
β
) outcome[5].
Resolution:
Verify C-2 Protecting Groups: Ensure you are using a non-participating group (e.g., benzyl ether or azide) at C-2 if you desire
α
-selectivity.
Leverage the Temperature: If you require
β
-selectivity without C-2 participation, utilize the BF
3
·Et
2
O/THF system at -50 °C.
Part 2: Visualizing the Mechanistic Pathways
To understand how to control the reaction, you must visualize the competing pathways. The diagram below illustrates how the THF-coordinated intermediate acts as a critical junction between your desired product and catastrophic side reactions.
Mechanistic divergence in THF-mediated glycosylation showing desired pathways vs. side reactions.
Part 3: Quantitative Solvent Comparison Data
Understanding how THF compares to other common solvents is critical for experimental design. The table below summarizes the directing effects and primary failure modes of standard glycosylation solvents.
Solvent
Dielectric Constant (
ε
)
Typical Directing Effect (Non-participating C2)
Primary Side Reactions / Drawbacks
Dichloromethane (DCM)
8.9
Non-directing (Yields
α
/
β
mixtures)
Minimal; occasional halide incorporation
Acetonitrile (MeCN)
37.5
β
-directing (via axial nitrilium ion)
Ritter-type reactions, orthoester formation
Diethyl Ether (Et
2
O)
4.3
α
-directing (via equatorial oxonium ion)
Highly sluggish reaction rates
Tetrahydrofuran (THF)
7.5
α
-directing (RT) /
β
-directing (-50 °C)
Ring-opening, Butyl glycosides, Polymerization
Part 4: Self-Validating Experimental Protocol
To harness the power of THF while completely suppressing ring-opening and polymerization, we recommend the optimized BF
3
·Et
2
O/THF protocol[2].
Why is this protocol self-validating?
The methodology relies on strict thermal gating. By maintaining the reaction at -50 °C, the thermal energy remains strictly below the threshold required for THF ring cleavage. Furthermore, the mandatory cold quench step ensures the Lewis acid is entirely neutralized before the system warms up, making post-reaction polymerization physically impossible.
Step-by-Step Methodology: Stereoselective Glycosylation in THF
Azeotropic Drying: Flame-dry a Schlenk flask under argon. Add the glycosyl trichloroacetimidate donor (1.0 eq) and the glycosyl acceptor (1.2 eq). Co-evaporate the mixture with anhydrous toluene (3 x 5 mL) to remove trace water.
Solvation: Dissolve the dried mixture in strictly anhydrous THF to achieve a 0.05 M concentration.
Thermal Gating (Critical): Submerge the flask in a dry ice/acetone bath maintained precisely at -50 °C. Do not allow the temperature to rise above -40 °C at any point during activation.
Activation: Dropwise add BF
3
·Et
2
O (0.4 eq). Stir the reaction at -50 °C for 1 to 2 hours. Monitor conversion via TLC.
Cold Quenching (Self-Validation Step): Once the donor is consumed, quench the reaction by adding triethylamine (Et
3
N, 1.0 eq) directly into the -50 °C bath. Do not remove the flask from the cold bath until the base is fully mixed.
Workup: Warm the neutralized mixture to room temperature, dilute with DCM, wash with saturated aqueous NaHCO
3
, dry over Na
2
SO
4
, and concentrate for column chromatography.
Step-by-step workflow for optimized THF-based glycosylation preventing solvent polymerization.
References
Controlling the stereoselectivity of glycosylation via solvent effects
Source: Canadian Journal of Chemistry
URL
Source: Green Chemistry (RSC Publishing)
Gold(I)
Source: PMC (National Institutes of Health)
Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry
Source: CCS Chemistry
URL
Overcoming the Crystallization Bottleneck: A Comparative Guide to X-Ray Structural Elucidation of Substituted Tetrahydrofurans
As a Senior Application Scientist specializing in structural elucidation, I frequently confront the unique physical challenges posed by substituted tetrahydrofurans (THFs). These cyclic ethers are ubiquitous structural m...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in structural elucidation, I frequently confront the unique physical challenges posed by substituted tetrahydrofurans (THFs). These cyclic ethers are ubiquitous structural motifs in high-value natural products (such as lignans and annonaceous acetogenins) and FDA-approved pharmaceuticals[1]. Establishing their absolute stereochemistry is a critical regulatory and scientific requirement.
However, highly substituted THFs are notoriously difficult to crystallize. They frequently present as volatile liquids, viscous oils, or amorphous solids at room temperature. While NMR and Vibrational Circular Dichroism (VCD) provide valuable heuristic data, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous absolute configuration assignment via anomalous dispersion[2].
This guide objectively compares three leading methodologies for the crystallographic elucidation of substituted THFs: Traditional Chiral Derivatization , the Crystalline Sponge Method (CSM) , and the emerging Microcrystal Electron Diffraction (MicroED) approach.
Comparative Analysis of Crystallographic Strategies
Strategy A: Traditional Chiral Derivatization & Co-Crystallization
When a THF molecule refuses to crystallize natively[3], we must alter its physical properties.
Mechanism: Covalent attachment of a heavy-atom chiral auxiliary (e.g., camphorsulfonyl chloride) or formation of a chiral salt to a reactive handle (e.g., -OH, -NH2) on the THF ring.
Causality: The introduction of a heavy atom (like Bromine or Iodine) significantly enhances the resonant scattering signal (anomalous dispersion) when exposed to Cu Kα or Mo Kα radiation[2]. This drives the Flack parameter close to zero with low standard uncertainty. Furthermore, the known stereocenter of the chiral auxiliary acts as an internal reference, locking the relative configuration of the entire molecule.
Performance: Highly reliable, but fundamentally limited to THFs possessing reactive functional groups. It also requires extensive solvent screening to grow diffraction-quality crystals (>50 µm).
Strategy B: The Crystalline Sponge Method (CSM)
Pioneered by Makoto Fujita, this method revolutionized the analysis of liquid organics[4].
Mechanism: Non-covalent encapsulation of liquid or oily THF guests into the pores of a pre-synthesized Metal-Organic Framework (MOF), typically {[(ZnI2)3(tpt)2]·x(solvent)}n[4].
Causality: The MOF acts as a host matrix. The target THF diffuses into the pores and is ordered via weak intermolecular interactions (CH-π, dipole-dipole). Because the MOF framework natively contains heavy atoms (Zinc, Iodine), it provides the necessary anomalous dispersion to determine the absolute configuration of the trapped guest without covalent modification[4].
Performance: Ideal for inert, non-functionalized THFs. However, highly polar solvents or the THF motif itself can sometimes coordinate with the Zn2+ nodes, degrading the sponge. Advanced solvent-exchange protocols mitigate this issue[5].
Strategy C: Microcrystal Electron Diffraction (MicroED) via Chiral Salts
Mechanism: Utilizing a Transmission Electron Microscope (TEM) to collect diffraction data from sub-micron (nanocrystalline) powders[6].
Causality: Electrons interact with matter much more strongly than X-rays, allowing data collection from crystals a billion times smaller than those needed for SC-XRD. Because dynamical scattering in MicroED complicates direct absolute structure determination (Flack parameter equivalent), the THF is co-crystallized with an enantiopure chiral counterion (e.g., D-malic acid). The known stereocenter anchors the relative configuration, thereby defining the absolute stereochemistry of the THF[6].
Performance: Unmatched for samples that only yield microcrystalline powders, bypassing months of macroscopic crystal optimization.
Workflow Visualization
Decision matrix for selecting the optimal crystallographic technique for substituted THFs.
Quantitative Performance Comparison
Parameter
Traditional Derivatization / SC-XRD
Crystalline Sponge Method (CSM)
MicroED (Chiral Salt)
Sample State Required
Single Crystal (>50 µm)
Liquid, Oil, or Amorphous
Nanocrystalline Powder (<1 µm)
Sample Quantity
>1 mg
~1-5 µg
<100 ng
Preparation Time
Weeks to Months
2 to 7 Days
Hours to Days
Absolute Config. Source
Intrinsic Anomalous Dispersion
Host Framework (Zn/I) Anomalous Signal
Known Chiral Counterion
Primary Limitation
Crystallizability of the THF
Pore Size / Solvent Compatibility
Requires TEM / Dynamical Scattering
Self-Validating Experimental Protocol: The CSM for Liquid THFs
When dealing with a non-functionalized, liquid substituted THF, the Crystalline Sponge Method is the most elegant solution. Below is a field-proven, self-validating protocol designed to prevent framework degradation.
Phase 1: MOF Synthesis & Solvent Conditioning
Synthesis: Synthesize {[(ZnI2)3(tpt)2]·x(solvent)}n via slow diffusion of a methanol solution of ZnI2 into a nitrobenzene solution of tpt[4].
Solvent Exchange (Critical Step): Exchange the mother liquor with MTBE (methyl tert-butyl ether).
Causality: Direct soaking in neat THF or highly polar solvents can displace the tpt ligand, degrading the Zn2+ framework. MTBE strikes the perfect balance of polarity to solubilize the THF guest without destroying the sponge[5].
Phase 2: Guest Encapsulation
Preparation: Dilute 5 µL of the liquid substituted THF in 50 µL of MTBE.
Incubation: Add a single MOF crystal to the solution and incubate at 50°C for 24-48 hours.
Causality: Mild heating increases pore dynamics, allowing the bulky substituted THF to navigate the 1D channels and thermodynamically settle into the most stable host-guest conformation[5].
Phase 3: Self-Validation & Data Collection
Validation Check: Mount the crystal under a cryo-stream (100 K) and perform a rapid unit-cell determination.
System Validation: A successful guest exchange typically results in a measurable shift in the unit cell volume (e.g., expansion or contraction by 2-5%) compared to the empty MTBE-solvated sponge. If the cell matches the empty sponge exactly, encapsulation failed, and incubation must be extended.
Data Collection: Proceed with full sphere data collection using Cu Kα radiation to maximize the anomalous signal from the iodine atoms, allowing for precise Flack parameter calculation[2].
Step-by-step mechanistic workflow of the Crystalline Sponge Method for liquid analytes.
Conclusion
For substituted tetrahydrofurans, the choice of crystallographic technique is dictated by the molecule's physical state and functional group availability. While traditional derivatization remains robust for functionalized THFs, the Crystalline Sponge Method offers an unparalleled, non-destructive pathway for volatile liquids and oils. Conversely, if your sample crashes out as a stubborn microcrystalline powder, MicroED combined with chiral salt formation provides a rapid, definitive solution for absolute stereochemistry.
References
The Crystalline Sponge Method: A Solvent-Based Strategy to Facilitate Noncovalent Ordered Trapping of Solid and Liquid Organic Compounds
Source: nih.gov
URL:[Link]
Gymnothelignans A–O: Conformation and Absolute Configuration Analyses of Lignans Bearing Tetrahydrofuran from Gymnotheca chinensis
Source: acs.org
URL:[Link]
Determination of absolute configuration using X-ray diffraction
Source: researchgate.net
URL:[Link]
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation
Source: rsc.org
URL:[Link]
Advanced crystallography for structure determination of natural products
Source: rsc.org
URL:[Link]
Borane-catalyzed stereoselective synthesis of cyclic ethers via reductive cycloetherification of diketones
Source: chemrxiv.org
URL:[Link]
Navigating the Uncharted Territory of D-Adonose Nucleoside Analogues: A Comparative Analysis of an Unexplored Frontier
For the attention of: Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the structural diversity of nucleoside analogues offers a fertile ground for discov...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the structural diversity of nucleoside analogues offers a fertile ground for discovery. These molecules, which mimic the natural building blocks of DNA and RNA, have been a cornerstone in the development of antiviral and anticancer drugs for decades.[1] The core principle behind their efficacy lies in their ability to be recognized by cellular or viral enzymes, leading to their incorporation into nucleic acids and subsequent disruption of replication, or by inhibiting key enzymes involved in nucleotide metabolism.[2] The vast majority of clinically successful nucleoside analogues are derived from D-ribose or 2'-deoxy-D-ribose. However, the exploration of rare or unconventional sugars as the carbohydrate scaffold remains a compelling strategy to overcome challenges such as drug resistance and toxicity.
This guide was initially intended to provide a comprehensive comparison of the biological activity of nucleoside analogues derived from D-Adonose . D-Adonose, the C-3 epimer of D-ribose, presents an intriguing structural variation that could potentially lead to novel biological properties. The alteration of the stereochemistry at a single position on the sugar ring can profoundly impact how a nucleoside analogue interacts with its target enzymes, potentially leading to enhanced selectivity or a novel mechanism of action.
However, a thorough investigation of the current scientific literature reveals a significant gap: there is a notable absence of published research on the synthesis and biological evaluation of nucleoside analogues derived from D-Adonose. While the synthesis of nucleosides from various other sugars, including both natural and synthetic ones, is well-documented, D-Adonose appears to be an unexplored entity in this context.
This lack of available data prevents a direct comparative analysis as originally envisioned. Nevertheless, the underlying interest in nucleoside analogues with modified sugar moieties remains a critical area of research. Therefore, this guide will pivot to provide a comparative framework using well-characterized examples of nucleoside analogues with sugar modifications, which can serve as a valuable reference for future explorations into uncharted territories like D-Adonose. We will delve into the established principles of how sugar modifications influence biological activity, offering a roadmap for the potential design and evaluation of D-Adonose-derived candidates.
The Rationale for Exploring Sugar-Modified Nucleoside Analogues
The carbohydrate portion of a nucleoside analogue plays a crucial role in its biological activity. Modifications to the sugar ring can influence several key parameters:
Enzyme Recognition and Phosphorylation: For most nucleoside analogues to become active, they must be phosphorylated to their corresponding 5'-mono-, di-, and triphosphates by cellular or viral kinases. The stereochemistry and substitution on the sugar ring are critical for recognition by these enzymes.[3]
Incorporation into DNA/RNA: The triphosphate form of the analogue competes with natural deoxynucleoside or nucleoside triphosphates for incorporation into growing DNA or RNA chains by polymerases. The sugar's structure dictates the efficiency of this incorporation and whether it acts as a chain terminator or a mutagen.[2]
Metabolic Stability: The glycosidic bond connecting the sugar to the nucleobase can be susceptible to cleavage by phosphorylases. Modifications to the sugar can enhance stability against enzymatic degradation, thereby prolonging the analogue's half-life.[1]
Conformational Rigidity and Flexibility: The sugar's pucker (the three-dimensional shape of the furanose ring) influences the overall conformation of the nucleoside analogue. This, in turn, affects its binding affinity to target enzymes.
Comparative Analysis of Established Sugar-Modified Nucleoside Analogues
To illustrate the impact of sugar modifications, we will compare three classes of well-studied nucleoside analogues, providing experimental data on their biological activities.
Arabinose-Based Analogues (ara-Nucleosides)
In arabinose-based nucleosides, the 2'-hydroxyl group is in the up (β) configuration, epimeric to the down (α) configuration in natural ribosides. This seemingly subtle change has profound biological consequences.
Example: Cytarabine (ara-C) and Vidarabine (ara-A)
Analogue
Target
Mechanism of Action
IC₅₀ / EC₅₀ (Representative Values)
Clinical Application
Cytarabine (ara-C)
DNA Polymerase
Chain terminator after incorporation into DNA.
Varies by cell line (e.g., ~0.1 µM in some leukemia cell lines)
Acute myeloid leukemia (AML) and other hematological malignancies.
Vidarabine (ara-A)
Viral DNA Polymerase
Inhibits viral DNA synthesis.
EC₅₀ against HSV-1: ~1-10 µM
Herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections (largely replaced by newer agents).
Causality behind Experimental Choices: The key to the anticancer activity of ara-C lies in its ability to be phosphorylated and incorporated into DNA, where the 2'-β-hydroxyl group creates steric hindrance, impeding further DNA chain elongation.[2] Similarly, the antiviral activity of ara-A stems from its selective inhibition of viral DNA polymerases over host cell polymerases.
Carbocyclic Nucleoside Analogues
In these analogues, the furanose ring oxygen is replaced by a methylene (-CH₂-) group. This modification confers significant metabolic stability by eliminating the labile glycosidic bond.
Example: Abacavir
Analogue
Target
Mechanism of Action
EC₅₀ (Representative Values)
Clinical Application
Abacavir
HIV Reverse Transcriptase
Chain terminator of viral DNA synthesis.
EC₅₀ against HIV-1: 0.03-0.07 µM
Human immunodeficiency virus (HIV) infection.
Causality behind Experimental Choices: The carbocyclic nature of abacavir makes it resistant to cleavage by nucleoside phosphorylases, leading to a longer intracellular half-life of its active triphosphate form. This sustained presence enhances its ability to compete with natural nucleotides and terminate viral DNA synthesis.[1]
2'-Fluoro-Substituted Nucleoside Analogues
The introduction of a fluorine atom at the 2' position can significantly alter the sugar pucker and the electronic properties of the nucleoside, impacting enzyme-substrate interactions.
Chain termination and inhibition of deoxynucleotide synthesis.
Varies by cell line (e.g., low nM to µM range)
Various solid tumors (pancreatic, lung, breast, ovarian cancer).
Causality behind Experimental Choices: The two fluorine atoms in gemcitabine have a profound effect. After incorporation into DNA, the presence of the 2'-gem-difluoro moiety allows for the addition of one more nucleotide before termination (masked chain termination). This makes it more difficult for cellular proofreading mechanisms to excise the fraudulent nucleotide, enhancing its cytotoxicity. Gemcitabine also inhibits ribonucleotide reductase, the enzyme responsible for producing the building blocks for DNA synthesis, further contributing to its anticancer effect.[1]
Experimental Protocols for Evaluating Nucleoside Analogue Activity
The following are standardized, step-by-step methodologies for assessing the biological activity of novel nucleoside analogues, which would be applicable to the future evaluation of D-Adonose derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the analogue that inhibits cell growth by 50% (IC₅₀).
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the nucleoside analogue in cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay measures the concentration of the analogue that reduces the number of viral plaques by 50% (EC₅₀).
Cell Seeding: Plate host cells (e.g., Vero cells for HSV) in 6-well plates and grow to confluence.
Viral Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and serial dilutions of the nucleoside analogue.
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
Plaque Staining: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
Plaque Counting: Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value.
Visualizing the Path Forward: A Workflow for Novel Nucleoside Analogue Discovery
The journey from a novel sugar to a potential drug candidate is a multi-step process. The following diagram illustrates a logical workflow for the synthesis and evaluation of a hypothetical D-Adonose nucleoside analogue.
Caption: A generalized workflow for the discovery and development of novel nucleoside analogues, starting from a modified sugar.
Conclusion and Future Directions
While the biological activity of nucleoside analogues derived from D-Adonose remains an uncharted area of research, the foundational principles of nucleoside chemistry and biology provide a clear path for their future exploration. The comparative analysis of established sugar-modified analogues underscores the profound impact that subtle stereochemical and structural changes can have on biological activity.
The absence of data on D-Adonose nucleosides should be viewed not as a roadblock, but as an opportunity. The synthesis and evaluation of these novel compounds could lead to the discovery of new therapeutic agents with unique properties. The experimental protocols and the discovery workflow outlined in this guide provide a robust framework for researchers to embark on this exciting endeavor. As the field of medicinal chemistry continues to evolve, the exploration of novel sugar scaffolds like D-Adonose will be crucial in expanding our arsenal of effective antiviral and anticancer drugs.
References
Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2025). Source not specified.
Biotechnological synthesis of nucleoside analogs: Recent progress and perspectives. (2025). Source not specified.
Nucleoside 5'-monophosphate analogues. Synthesis of 5'-sulfamino-5'-deoxynucleosides. (1978). Journal of Medicinal Chemistry. [Link]
Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. (n.d.). PMC. [Link]
Diastereoselective and Regioselective Synthesis of Adenosine Thionucleoside Analogues Using an Acyclic Approach. (2020). Source not specified.
Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. (n.d.). eScholarship@McGill. [Link]
Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses. (2013). PMC. [Link]
An adenosine nucleoside inhibitor of dengue virus. (2009). PubMed. [Link]
Design, synthesis, and biological evaluation of novel nucleoside and nucleotide analogues as agents against DNA viruses and/or retroviruses. (2001). PubMed. [Link]
Oral Administration of the Nucleoside EFdA (4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine) Provides Rapid Suppression of HIV Viremia in Humanized Mice and Favorable Pharmacokinetic Properties in Mice and the Rhesus Macaque. (2015). PMC. [Link]
Discovery of β-D-2'-deoxy-2'-α-fluoro-4'-α-cyano-5-aza-7,9-dideaza adenosine as a potent nucleoside inhibitor of respiratory syncytial virus with excellent selectivity over mitochondrial RNA and DNA polymerases. (2015). PubMed. [Link]
Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (n.d.). PMC. [Link]
Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2. (n.d.). PMC. [Link]
Potential and promising anticancer drugs from adenosine and its analogs. (n.d.). Source not specified.
Enantiomeric Purity Analysis of Chiral Tetrahydrofuran Derivatives: A Comparative Methodological Guide
Introduction: The Analytical Challenge of Chiral THFs Tetrahydrofuran (THF) rings are ubiquitous structural motifs in modern pharmacophores, serving as critical elements in macrolides, polyether antibiotics, and antiretr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Chiral THFs
Tetrahydrofuran (THF) rings are ubiquitous structural motifs in modern pharmacophores, serving as critical elements in macrolides, polyether antibiotics, and antiretroviral drugs. A prominent example is the bis-THF intermediate used in the synthesis of the HIV protease inhibitor Darunavir, which requires strict stereochemical control to ensure therapeutic efficacy[1]. As the pharmaceutical industry increasingly shifts toward single-enantiomer therapeutics, the demand for robust, high-throughput enantiomeric purity analysis has never been higher.
Analyzing chiral THF derivatives presents unique physicochemical hurdles. Unlike heavily conjugated aromatic systems, many aliphatic THFs lack a strong UV chromophore, rendering standard UV detection at 254 nm ineffective. Consequently, analysts must rely on low-wavelength UV (e.g., 210 nm) or universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS)[2]. Furthermore, the conformational flexibility of the THF ring (rapidly interconverting between envelope and half-chair conformations) can lead to sluggish mass transfer kinetics on the chiral stationary phase (CSP), often resulting in broad, tailing peaks in traditional Normal-Phase HPLC.
Comparative Modality Analysis
To achieve baseline resolution (
Rs≥1.5
) of THF enantiomers, four primary analytical modalities are typically evaluated. Table 1 summarizes their comparative advantages and operational causality.
Table 1: Comparison of Analytical Modalities for Chiral THF Derivatives
Analytical Modality
Primary Application for THFs
Detection Compatibility
Resolution Speed
Environmental Impact / Solvent Use
Chiral SFC
Broad-spectrum analysis; highly efficient for polar/non-polar THFs.
Bulk purity analysis without chromatographic separation.
NMR (requires shift reagents)
Slow (Setup/Acquisition)
Moderate (Deuterated solvents)
Note: While NMR utilizing chiral lanthanide shift reagents is effective for bulk preparative monitoring, it lacks the Limit of Quantitation (LOQ) required for trace impurity analysis (<0.1%) in final drug substances[3].
Decision Matrix for Method Selection
The selection of an analytical modality should be driven by the volatility and chromophoric properties of the specific THF derivative. The logic flow below illustrates the decision-making process for a Senior Application Scientist.
Decision matrix for selecting enantiomeric purity analysis modalities for chiral THFs.
Mechanistic Causality: Why Polysaccharide CSPs?
For both HPLC and Supercritical Fluid Chromatography (SFC), 4[4]. The causality behind their success lies in their supramolecular structure. The polymer chains (amylose or cellulose) form a helical chiral groove. While aliphatic THFs lack
π−π
stacking capabilities, their ethereal oxygen acts as a potent hydrogen bond acceptor. This oxygen interacts stereoselectively with the amide (NH) protons of the carbamate linkages on the CSP. The differential steric fit of the (R) vs. (S) enantiomers within this helical groove drives the chromatographic resolution.
Self-Validating Experimental Protocol: HPLC vs. SFC
To demonstrate the practical application of these principles, the following protocol outlines the enantiomeric purity analysis of a model UV-active THF derivative, 2[2]. This protocol is designed as a self-validating system, ensuring that any reported enantiomeric excess (
ee
) is an artifact of the sample's true purity, not a transient instrumental failure.
Phase 1: System Suitability Testing (SST) & Blank Verification
Before analyzing the unknown sample, the system's chiral recognition capability must be proven.
SST Injection: Prepare a 1.0 mg/mL solution of racemic 1-(tetrahydrofuran-2-yl)ethanone in the mobile phase diluent. Inject the racemate.
Validation Criteria: The system is only deemed suitable if the resolution (
Rs
) between the (R) and (S) enantiomers is
≥2.0
, and the tailing factor (
Tf
) for both peaks is
≤1.5
. This isolates the causality of separation to the column chemistry.
Blank Verification: Inject a blank sample (pure diluent) to confirm the absence of ghost peaks or carryover at the established retention times.
We compare two optimized methods for the same analyte to highlight the kinetic advantages of SFC.
Method A: Normal-Phase Chiral HPLC
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralcel OD-H, 250 x 4.6 mm).
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Mechanism: Hexane acts as a weak eluent, forcing the THF oxygen to hydrogen-bond with the CSP. Isopropanol acts as a polar modifier to elute the compounds and prevent excessive retention.
Method B: Chiral SFC
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H, 250 x 4.6 mm).
Mobile Phase: Supercritical
CO2
/ Methanol (85:15 v/v).
Flow Rate: 3.0 mL/min.
Backpressure: 120 bar.
Detection: UV at 210 nm.
Mechanism: Supercritical
CO2
mimics the non-polar nature of hexane but possesses gas-like diffusivity. This flattens the van Deemter curve, allowing for a 3x increase in flow rate without sacrificing theoretical plates or generating prohibitive backpressure,5[5].
Table 2: Quantitative Performance Metrics for 1-(tetrahydrofuran-2-yl)ethanone Analysis
Parameter
Method A: Chiral HPLC (Normal Phase)
Method B: Chiral SFC
Column
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase
Hexane / Isopropanol (90:10 v/v)
CO2
/ Methanol (85:15 v/v)
Flow Rate
1.0 mL/min
3.0 mL/min
System Backpressure
~60 bar
120 bar (Controlled via BPR)
Analysis Time
18.5 min
4.2 min
Resolution (
Rs
)
2.4
3.8
Solvent Waste
18.5 mL organic solvent / run
0.63 mL organic solvent / run
Conclusion
While Normal-Phase HPLC remains a reliable workhorse for the enantiomeric purity analysis of chiral THF derivatives, Chiral SFC provides a demonstrably superior alternative. By leveraging the favorable mass transfer kinetics of supercritical fluids, SFC reduces analysis time by over 75% and virtually eliminates hazardous solvent waste, making it the optimal choice for high-throughput pharmaceutical development. For highly volatile, underivatized intermediates—such as the Darunavir bis-THF alcohol—Chiral GC remains a highly effective orthogonal gold standard[1].
References
Application Note: Chiral HPLC Analysis of (S)-1-(tetrahydrofuran-2-yl)ethanone, Benchchem,
Biocatalytic Resolution of Bis-tetrahydrofuran Alcohol, Organic Process Research & Development (ACS Public
Simultaneous Determination of Enantiomeric Purity and Organic Impurities..., MDPI,
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases, Chrom
Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents...
High-Performance Liquid Chromatography Methods for Furanoside Separation: A Comparative Guide
As drug development increasingly focuses on nucleoside analogs, glycosylated natural products, and complex carbohydrates, the precise analytical separation of furanosides—five-membered ring sugar derivatives—has become a...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly focuses on nucleoside analogs, glycosylated natural products, and complex carbohydrates, the precise analytical separation of furanosides—five-membered ring sugar derivatives—has become a critical bottleneck. Due to their extreme hydrophilicity, lack of inherent chromophores, and propensity for anomeric interconversion, furanosides challenge the limits of traditional chromatographic techniques.
This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and methodologies for furanoside separation. By dissecting the mechanistic causality behind retention behaviors, we provide researchers with self-validating protocols to ensure robust, reproducible analytical workflows.
Mechanistic Insights: The Furanoside Challenge
Furanosides, such as arabinofuranosides and ribofuranosides, are characterized by a dense array of hydroxyl groups arrayed around a flexible five-membered tetrahydrofuran ring. This structural reality dictates two primary analytical challenges:
Extreme Polarity: Underivatized furanosides exhibit poor retention on standard alkyl-bonded reversed-phase (RP) columns. In typical aqueous-organic gradients, they co-elute in the void volume, making accurate quantification impossible[1].
Anomeric Interconversion (Mutarotation): In aqueous solutions, free reducing sugars dynamically interconvert between
α
and
β
anomers, as well as between furanose and pyranose forms. This dynamic equilibrium manifests chromatographically as severe peak broadening or split peaks, destroying resolution[2].
To overcome these barriers, analytical scientists must choose between derivatizing the analyte to increase hydrophobicity and stabilize the anomeric center, or utilizing specialized stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitized Carbon (PGC)[3].
Figure 1: Decision matrix for selecting HPLC methodologies for furanoside separation.
Column Performance & Alternative Comparison
The selection of the stationary phase fundamentally alters the retention mechanism. Below is a comparative synthesis of the three dominant approaches for furanoside analysis.
Reversed-Phase (C18)
While 1[1], it remains the gold standard if the furanoside is derivatized. For example, converting parent arabinosides into methyl arabinosides via anhydrous methanolysis locks the anomeric configuration, preventing interconversion and yielding significantly sharper chromatograms on C18 columns[2].
HILIC is the premier choice for underivatized furanosides. It employs a polar stationary phase (e.g., amide, zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism is dual-faceted: analytes partition into an immobilized water layer on the silica surface while simultaneously undergoing hydrogen bonding and electrostatic adsorption with the stationary phase[4]. This mechanism provides excellent retention for polar metabolites like uracil 1-
β
-D-arabinofuranoside[4].
Porous Graphitized Carbon (PGC)
PGC columns offer a unique retention mechanism driven by hydrophobic interactions and electronic induction (polarizability) of the graphite surface. PGC is uniquely capable of resolving closely related structural isomers, including
α
/
β
anomers and furanoside/pyranoside positional isomers, without prior derivatization[3].
Data Summary: Column Comparison
Performance Metric
Reversed-Phase (C18)
HILIC (Zwitterionic/Amide)
Porous Graphitized Carbon (PGC)
Primary Retention Mechanism
Hydrophobic partitioning
Hydrophilic partitioning & Adsorption
Hydrophobic & Electronic induction
Suitability for Underivatized
Poor (Elutes in void volume)
Excellent (Strong retention)
Excellent (Strong retention)
Isomeric Resolution
Low
Moderate
High (Resolves
α
/
β
anomers)
Need for Derivatization
High (e.g., Permethylation)
None
None
Typical Mobile Phase
H₂O
→
Acetonitrile
Acetonitrile
→
H₂O
H₂O
→
Acetonitrile
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes a System Suitability Test (SST) that establishes a causal link between the chromatographic parameters and the physical readiness of the system. If the SST fails, the causality is clear (e.g., column degradation, mobile phase preparation error), and unknown samples must not be run.
Figure 2: Dual retention mechanism of polar furanosides on a HILIC stationary phase.
Protocol 1: HILIC Separation of Underivatized Ribofuranosides
Designed for the quantification of highly polar cytostatics and natural nucleoside analogs (e.g., uracil 1-
β
-D-arabinofuranoside)[4].
1. Materials & Setup
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 × 4.6 mm, 5 µm). Causality: The zwitterionic surface provides a strong hydration layer for optimal partitioning.
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH 5.8).
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Flow Rate: 0.5 mL/min.
Column Temperature: 30°C.
2. Gradient Elution Profile
0–2 min: 90% B (Isocratic hold to establish partitioning equilibrium)
2–15 min: Linear gradient to 50% B (Increasing water elutes strongly retained polar furanosides)
15–18 min: Hold at 50% B
18–25 min: Return to 90% B and re-equilibrate. Critical Step: HILIC columns require at least 10 column volumes for re-equilibration of the water layer.
3. Self-Validation (System Suitability Test)
Action: Inject a standard mixture containing Uracil and Uracil 1-
β
-D-arabinofuranoside.
Validation Gate: The system is validated ONLY IF :
Retention factor (
k′
) of the furanoside is
≥3.0
(Proves the water layer is successfully immobilized).
Resolution (
Rs
) between Uracil and the furanoside is
≥2.5
.
Peak tailing factor (
Tf
) is
≤1.3
(Higher tailing indicates secondary interactions due to insufficient buffer concentration).
Protocol 2: RP-HPLC of Derivatized Arabinofuranosides
Designed for complex matrices where derivatization is utilized to prevent anomeric interconversion, such as analyzing2[2].
1. Sample Pre-treatment (Anhydrous Methanolysis)
Action: Treat the polysaccharide sample with anhydrous methanolic HCl.
Causality: This cleaves the arabinosyl units and simultaneously forms stable 1-O-methyl arabinosides. By locking the anomeric carbon, the
α⇌β
interconversion is halted, preventing the formation of broad, unquantifiable humps during chromatography[2].
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Flow Rate: 1.0 mL/min.
3. Gradient Elution Profile
0–5 min: 5% B
5–25 min: Linear gradient to 40% B
25–30 min: Linear gradient to 95% B (Column wash)
30–35 min: Return to 5% B.
4. Self-Validation (System Suitability Test)
Action: Inject a standard of Methyl 5-O-feruloyl arabinofuranoside.
Validation Gate: The system is validated ONLY IF :
The analyte elutes as a single, sharp peak (Proves complete derivatization and absence of mutarotation).
Theoretical plates (
N
)
≥10,000
(Confirms column bed integrity).
Conclusion
The successful separation of furanosides requires a deliberate departure from default analytical habits. While Reversed-Phase C18 columns are adequate for derivatized, hydrophobic furanoside analogs, they fail against native, highly polar species. For underivatized furanosides, HILIC provides superior retention through hydrophilic partitioning, while PGC stands unmatched for the resolution of subtle anomeric and positional isomers. By implementing the self-validating protocols outlined above, laboratories can ensure rigorous, reproducible data in their carbohydrate and nucleoside drug development pipelines.
A Researcher's Guide to Mass Spectrometry Analysis of Glycosylation Reaction Products
For researchers, scientists, and drug development professionals, a comprehensive understanding of protein glycosylation is paramount. This post-translational modification is critical to protein folding, function, and sta...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, a comprehensive understanding of protein glycosylation is paramount. This post-translational modification is critical to protein folding, function, and stability, with aberrant glycosylation implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] Mass spectrometry (MS) has emerged as the cornerstone technology for the detailed characterization of glycosylation, offering unparalleled sensitivity and structural insight.[3][4] This guide provides an in-depth comparison of MS-based methodologies for analyzing glycosylation reaction products, supported by experimental data and protocols to empower your research.
The Analytical Challenge: Unraveling Glycosylation's Complexity
The analysis of glycoproteins presents significant challenges due to the inherent heterogeneity of glycosylation. This complexity arises from two main factors:
Macroheterogeneity: The variable occupancy of potential glycosylation sites on a protein.[5]
Microheterogeneity: The attachment of multiple different glycan structures to a single glycosylation site.[5]
This intricate diversity necessitates powerful analytical techniques that can identify the site of glycosylation, elucidate the structure of the attached glycans, and quantify the relative abundance of different glycoforms. Mass spectrometry, with its high sensitivity and ability to analyze complex mixtures, is uniquely suited to this task.[6][7]
Strategic Approaches to Glycosylation Analysis
Two primary strategies dominate the MS-based analysis of glycosylation: the "glycomics" approach and the "glycoproteomics" approach.[8]
Glycomics: This method focuses on the analysis of glycans that have been enzymatically or chemically released from the protein backbone. This approach is powerful for determining the overall glycan profile of a sample.[3]
Glycoproteomics: This strategy analyzes intact glycopeptides, providing information on the specific site of glycosylation and the structure of the attached glycan in a single experiment.[6][8] This is crucial for understanding how specific glycoforms at particular sites influence protein function.
The choice between these approaches depends on the specific research question. If the goal is to understand the global changes in glycosylation, a glycomics workflow may be sufficient. However, to link specific glycan structures to protein function, a glycoproteomics approach is essential.